D-JNKI-1 -

D-JNKI-1

Catalog Number: EVT-1533722
CAS Number:
Molecular Formula:
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM.  in vitro: D-JNKI-1 is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. D-JNKI-1 effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway.  in vivo: D-JNKI-1 protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.
Overview

D-JNKI-1, also known as XG-102 or AM-111, is a synthetic peptide that functions as a selective inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. This compound has gained attention for its potential therapeutic applications in various neurodegenerative diseases and inflammatory conditions due to its ability to penetrate cell membranes effectively and inhibit JNK activity without significant side effects. D-JNKI-1 is particularly noted for its role in protecting neuronal cells from excitotoxicity and apoptosis, making it a valuable candidate in research related to neuroprotection and inflammation management .

Source and Classification

D-JNKI-1 was developed from the JNK-interacting protein-1 (JIP1) and consists of a 20-amino acid JNK-inhibitory sequence linked to a 10-amino acid HIV-Tat transporter sequence, enhancing its cell permeability. It is classified as a small molecule and falls under investigational drugs due to its ongoing research status in clinical applications .

Synthesis Analysis

Methods

The synthesis of D-JNKI-1 involves solid-phase peptide synthesis techniques, where the peptide chains are assembled stepwise on a solid support. The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and to achieve the desired purity levels necessary for biological studies. The compound is typically dissolved in saline for administration in experimental models .

Technical Details

The chemical formula of D-JNKI-1 is C164H285N65O41C_{164}H_{285}N_{65}O_{41}, with an average molecular weight of approximately 3823.498 g/mol. Its structural complexity arises from the specific amino acid sequence that facilitates its interaction with JNK proteins, allowing it to effectively inhibit their activity .

Molecular Structure Analysis

D-JNKI-1's molecular structure features a sequence designed to mimic natural substrates of JNK, allowing it to competitively inhibit the kinase's function. The structure comprises various amino acids arranged in a specific order that is crucial for its biological activity. The precise arrangement allows D-JNKI-1 to bind selectively to the active site of JNK, preventing substrate phosphorylation .

Structure Data

  • Chemical Formula: C164H285N65O41C_{164}H_{285}N_{65}O_{41}
  • Molecular Weight: 3823.498 g/mol
  • CAS Number: 1445179-97-4
  • Solubility: Soluble in water at concentrations up to 50 mg/mL .
Chemical Reactions Analysis

D-JNKI-1 primarily acts through competitive inhibition of JNK, blocking its interaction with various substrates involved in stress response pathways. This inhibition results in decreased phosphorylation of c-Jun, a key transcription factor involved in apoptosis and inflammation. The compound has shown effectiveness in various models by reversing pathological changes associated with JNK activation, such as those seen in neurodegenerative diseases and inflammatory responses .

Technical Details

In experimental setups, D-JNKI-1 has been administered via subcutaneous or intraperitoneal routes, demonstrating significant effects on disease models by reducing markers of inflammation and apoptosis. For instance, studies have shown that D-JNKI-1 can prevent neomycin-induced hair cell loss in cochlear models, highlighting its protective role against oxidative stress .

Mechanism of Action

The mechanism by which D-JNKI-1 exerts its effects involves the inhibition of the JNK signaling pathway, which is activated under stress conditions such as oxidative stress or inflammation. By blocking JNK activity, D-JNKI-1 prevents the phosphorylation of downstream targets like c-Jun, thereby reducing apoptotic signaling and promoting cell survival .

Process Data

Experimental evidence indicates that D-JNKI-1 significantly suppresses JNK-mediated phosphorylation events in neuronal cells subjected to excitotoxic conditions. This suppression leads to decreased neuronal death and improved outcomes in models of cerebral ischemia and other neurodegenerative conditions .

Physical and Chemical Properties Analysis

Physical Properties

D-JNKI-1 is characterized by:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: High solubility in water (up to 50 mg/mL).

Chemical Properties

The compound exhibits stability under physiological conditions but should be stored under specific conditions (e.g., -20°C for long-term storage) to maintain its integrity. The peptide's cell-permeable nature enhances its utility in biological applications, allowing for effective delivery into target cells .

Applications

D-JNKI-1 has several promising applications in scientific research:

  • Neuroprotection: Effective against excitotoxicity and neuronal death in models of ischemia.
  • Inflammation: Demonstrates potential therapeutic effects in models of inflammatory diseases like colitis.
  • Hearing Preservation: Protects against ototoxicity-induced hair cell loss.

Research continues into additional applications across various fields, including oncology and regenerative medicine, due to its ability to modulate critical signaling pathways involved in cell survival and death .

Properties

Product Name

D-JNKI-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.